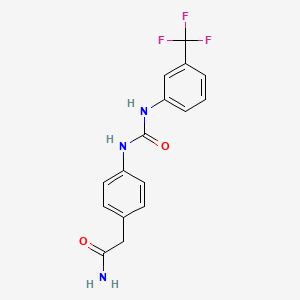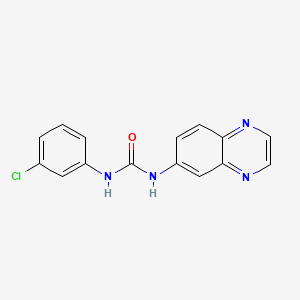
N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea
Overview
Description
N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group attached to one nitrogen atom and a quinoxalinyl group attached to the other nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea typically involves the reaction of 3-chloroaniline with 6-quinoxalinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-chloroaniline and 6-quinoxalinecarboxylic acid in DMF .
- Add DCC to the reaction mixture and stir under reflux conditions for several hours.
- After completion of the reaction, filter off the precipitated dicyclohexylurea byproduct.
- Purify the crude product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like .
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea: has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and DNA.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of its anticancer activity, the compound may inhibit enzymes that are crucial for DNA replication and cell division, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea: can be compared with other urea derivatives, such as:
- N-(3-chlorophenyl)-N’-(4-pyridyl)urea
- N-(3-chlorophenyl)-N’-(2-pyrimidinyl)urea
- N-(3-chlorophenyl)-N’-(5-quinolinyl)urea
Uniqueness
The uniqueness of N-(3-chlorophenyl)-N’-(6-quinoxalinyl)urea lies in its specific structural features, such as the presence of the quinoxalinyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-quinoxalin-6-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-10-2-1-3-11(8-10)19-15(21)20-12-4-5-13-14(9-12)18-7-6-17-13/h1-9H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAPCIIZGAOWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324429 | |
| Record name | 1-(3-chlorophenyl)-3-quinoxalin-6-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672949-79-0 | |
| Record name | 1-(3-chlorophenyl)-3-quinoxalin-6-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



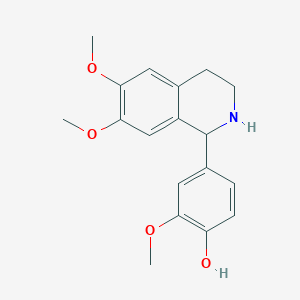
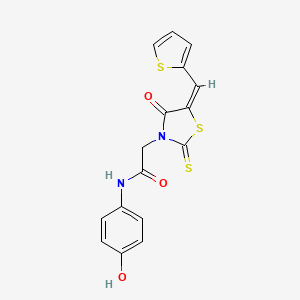

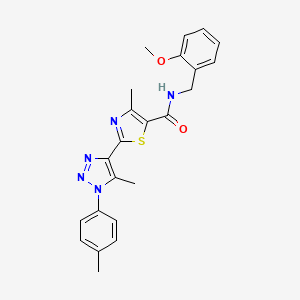
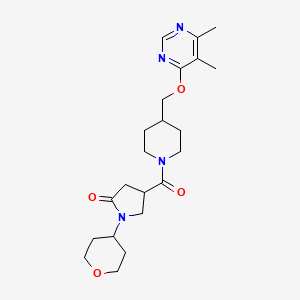
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)
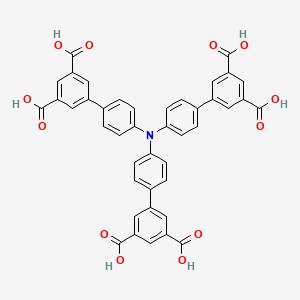


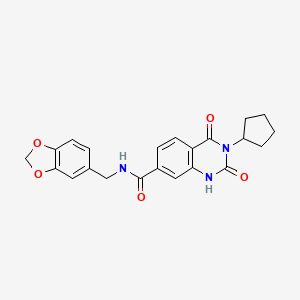
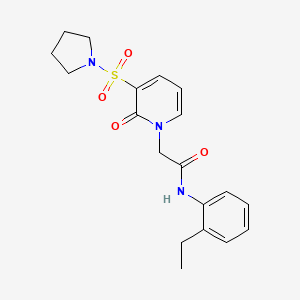
![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
